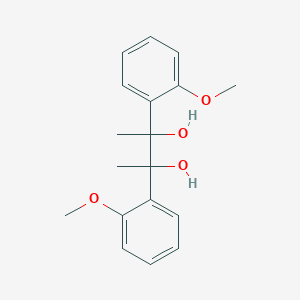
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is an organic compound with the molecular formula C18H22O4 It is a derivative of 2,3-butanediol, where the hydrogen atoms on the hydroxyl groups are replaced by 2-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- typically involves the reaction of 2,3-butanediol with 2-methoxyphenyl halides under basic conditions. A common method includes:
Reacting 2,3-butanediol with 2-methoxyphenyl bromide: in the presence of a base such as potassium carbonate.
Heating the reaction mixture: to facilitate the substitution reaction.
Purifying the product: through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Various alcohol derivatives.
Substitution products: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: The parent compound, which lacks the methoxyphenyl groups.
1,4-Butanediol: A related compound with different hydroxyl group positions.
1,3-Butanediol: Another related compound with different hydroxyl group positions.
Uniqueness
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is unique due to the presence of the 2-methoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for specialized applications.
Properties
CAS No. |
22800-72-2 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,3-bis(2-methoxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C18H22O4/c1-17(19,13-9-5-7-11-15(13)21-3)18(2,20)14-10-6-8-12-16(14)22-4/h5-12,19-20H,1-4H3 |
InChI Key |
QGOSPCHCEAIZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)(C(C)(C2=CC=CC=C2OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
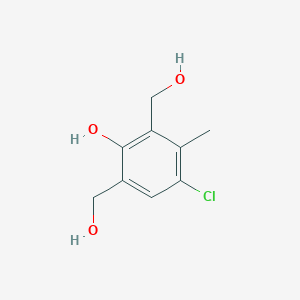
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
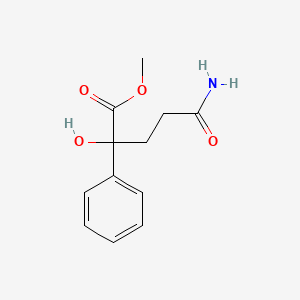


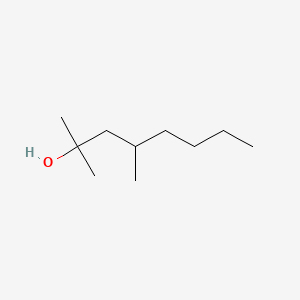

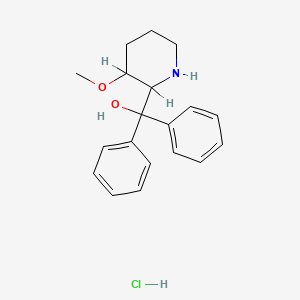
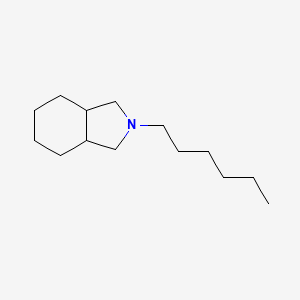
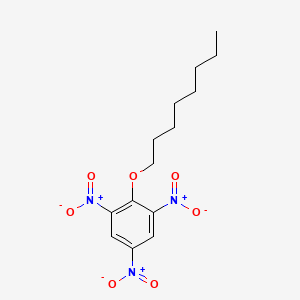
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
